SRI-37240

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

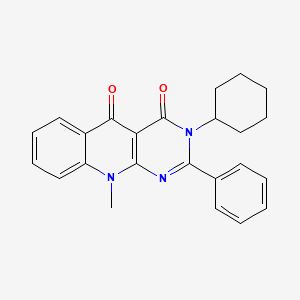

C24H23N3O2 |

|---|---|

分子量 |

385.5 g/mol |

IUPAC名 |

3-cyclohexyl-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5-dione |

InChI |

InChI=1S/C24H23N3O2/c1-26-19-15-9-8-14-18(19)21(28)20-23(26)25-22(16-10-4-2-5-11-16)27(24(20)29)17-12-6-3-7-13-17/h2,4-5,8-11,14-15,17H,3,6-7,12-13H2,1H3 |

InChIキー |

VMNOIZKDWKJSPW-UHFFFAOYSA-N |

正規SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)C4CCCCC4)C5=CC=CC=C5 |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling SRI-37240: A Novel Readthrough Agent for Nonsense Mutations

A Technical Guide on its Discovery, Mechanism, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule SRI-37240 and its potent derivative, SRI-41315. These compounds represent a promising new class of therapeutic agents designed to address genetic diseases caused by nonsense mutations, which introduce premature termination codons (PTCs) into messenger RNA (mRNA), leading to the production of truncated, non-functional proteins. This document details the discovery of this compound through high-throughput screening, elucidates its novel mechanism of action involving the degradation of the eukaryotic release factor 1 (eRF1), and presents key preclinical data. Experimental protocols for the foundational assays used in its characterization are also provided, along with visualizations of the key pathways and workflows.

Discovery and Optimization

This compound was identified from a high-throughput screening campaign of 771,345 small molecules.[1][2][3] The screen utilized a cell-based reporter system engineered to detect translational readthrough of a premature termination codon.[1][3] Of the 180 compounds that demonstrated readthrough activity, this compound emerged as the most active.[1][3]

Subsequent medicinal chemistry efforts focused on optimizing the potency and physicochemical properties of this compound. This led to the synthesis of 40 derivatives, from which SRI-41315 was identified as a more potent analog with superior readthrough efficiency.[1][2]

Quantitative Analysis of In Vitro Efficacy

The following tables summarize the key quantitative data from preclinical studies of this compound and SRI-41315.

Table 1: High-Throughput Screening (HTS) for Readthrough Agents

| Parameter | Value | Reference |

| Total Compounds Screened | 771,345 | [1][2][3] |

| Confirmed Hits | 180 | [1][3] |

| Hit Criteria (% Activation) | ≥ Mean + 3 SD (13.57%) | [4] |

| Emax of this compound (% of G418 control) | 718% | [4] |

Table 2: Effect of this compound on CFTR Function in FRT Cells Expressing G542X-CFTR

| This compound Concentration (µM) | Forskolin-Induced Conductance (mS/cm²) (mean ± SEM) | Forskolin-Induced Conductance with 100 µg/mL G418 (mS/cm²) (mean ± SEM) | Reference |

| 0 | 0.03 ± 0.00 | - | [4] |

| 1 | ~0.1 | - | [4] |

| 3 | ~0.2 | - | [4] |

| 10 | ~0.4 | 0.97 ± 0.02 | [4] |

| 30 | 0.60 ± 0.01 | 2.8 ± 0.22 | [4] |

Table 3: Physiochemical Properties of this compound and SRI-41315

| Assay | Target Values | This compound | SRI-41315 | Reference |

| ADME Properties | (Data not available in search results) | (Data not available in search results) |

Mechanism of Action: A Novel Approach to Readthrough Induction

This compound and its analog SRI-41315 employ a novel mechanism of action to induce the readthrough of premature termination codons. Unlike aminoglycoside antibiotics that directly interact with the ribosomal decoding center, these compounds trigger the degradation of the eukaryotic release factor 1 (eRF1).[1] eRF1 is a key protein that recognizes stop codons and facilitates the termination of translation.

Recent cryo-electron microscopy (cryo-EM) studies have revealed that SRI-41315 acts as a "molecular glue."[5][6] It binds to both eRF1 and the ribosome, effectively trapping eRF1 on the ribosome after it has recognized a stop codon. This prolonged stalling of the ribosome is recognized by the cell's quality control machinery. Specifically, the ribosome collision sensor GCN1 and the ubiquitin ligases RNF14 and RNF25 are recruited. This leads to the ubiquitylation and subsequent proteasomal degradation of eRF1. The reduction in cellular eRF1 levels decreases the efficiency of translation termination at premature stop codons, thereby increasing the probability of near-cognate tRNA incorporation and readthrough to produce a full-length protein.

A significant finding is that this compound does not appear to stimulate readthrough at normal termination codons, suggesting a degree of selectivity for premature stop signals.[1] Furthermore, this compound and SRI-41315 act synergistically with the aminoglycoside G418 to restore the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein in cells with nonsense mutations.[1] This suggests that combining agents with different mechanisms of action could be a powerful therapeutic strategy.[1]

Experimental Protocols

High-Throughput Screening for Readthrough Compounds

The discovery of this compound was enabled by a robust high-throughput screening assay designed to identify small molecules that promote the readthrough of a premature termination codon.

Principle: A reporter gene, NanoLuc luciferase, was modified to contain a premature termination codon (PTC) within its coding sequence.[1] In the absence of a readthrough agent, translation terminates at the PTC, resulting in a truncated, non-luminescent protein. When a compound induces readthrough, the ribosome bypasses the PTC, leading to the synthesis of the full-length, functional NanoLuc luciferase, which generates a luminescent signal upon the addition of its substrate.

Methodology:

-

Cell Line: Rat fibroblast cells were stably transfected with a plasmid encoding the NanoLuc luciferase gene containing a PTC.

-

Compound Library: A library of 771,345 small molecules was screened.

-

Assay Plates: Cells were seeded into multi-well plates (e.g., 384-well or 1536-well format) and incubated with individual compounds from the library.

-

Incubation: The cells were incubated with the compounds for a sufficient period to allow for changes in protein expression (typically 24-48 hours).

-

Lysis and Substrate Addition: A lysis buffer containing the NanoLuc substrate was added to each well.

-

Signal Detection: Luminescence was measured using a plate reader.

-

Hit Identification: Compounds that produced a luminescent signal above a predefined threshold (e.g., mean signal of the plate plus three standard deviations) were identified as primary hits.

Measurement of CFTR Function using Ussing Chamber Electrophysiology

The functional rescue of the CFTR protein by this compound was quantified by measuring ion transport in polarized epithelial cells using an Ussing chamber.

Principle: An Ussing chamber is a device that allows for the measurement of epithelial ion transport by isolating the apical and basolateral sides of a cultured cell monolayer and measuring the short-circuit current (Isc), which is a measure of net ion movement across the epithelium.

Methodology:

-

Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing the G542X-CFTR nonsense mutation were cultured on permeable supports until a confluent and polarized monolayer was formed.

-

Treatment: The cell monolayers were treated with varying concentrations of this compound, with or without G418, for 48 hours.

-

Ussing Chamber Setup: The permeable supports with the cell monolayers were mounted in the Ussing chamber, separating the apical and basolateral chambers, which were filled with appropriate physiological solutions.

-

Short-Circuit Current Measurement: The transepithelial voltage was clamped to 0 mV, and the short-circuit current (Isc) was continuously recorded.

-

Pharmacological Modulation:

-

Amiloride was added to the apical chamber to block the epithelial sodium channel (ENaC).

-

Forskolin was added to both chambers to raise intracellular cAMP levels and activate CFTR channels.

-

A CFTR-specific inhibitor (e.g., CFTRinh-172) was added to confirm that the measured current was CFTR-dependent.

-

-

Data Analysis: The change in Isc in response to forskolin and its inhibition by a CFTR-specific inhibitor were calculated to determine the level of CFTR-mediated chloride conductance.

Assessment of CFTR Protein Expression by Western Blotting

The restoration of full-length CFTR protein expression upon treatment with this compound was visualized and quantified using Western blotting.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the protein of interest.

Methodology:

-

Cell Lysis: FRT cells expressing G542X-CFTR were treated with this compound and/or G418. After treatment, the cells were lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate was determined to ensure equal loading.

-

Gel Electrophoresis: Equal amounts of protein from each sample were separated by size on a polyacrylamide gel.

-

Protein Transfer: The separated proteins were transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane was incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated with a primary antibody that specifically recognizes the CFTR protein.

-

Secondary Antibody Incubation: The membrane was washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate was added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal was captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands corresponding to the full-length CFTR protein was quantified to determine the relative amount of protein expression in each sample.

Limitations and Future Directions

While this compound and SRI-41315 have shown significant promise in preclinical models, some challenges remain. In primary human bronchial epithelial cells, neither compound alone significantly increased CFTR function; a synergistic effect with G418 was required.[1] Additionally, these compounds exhibited some off-target effects on the epithelial sodium channel, which could limit their therapeutic potential in their current form for cystic fibrosis.[1]

Future research will likely focus on further medicinal chemistry optimization to enhance potency and reduce off-target effects. The novel mechanism of eRF1 degradation opens up new avenues for the development of readthrough therapies for a wide range of genetic disorders caused by nonsense mutations, including Duchenne muscular dystrophy and certain cancers. The synergistic activity with other readthrough agents also highlights the potential for combination therapies to achieve clinically meaningful outcomes.

References

- 1. Research & Innovation | UAB News [uab.edu]

- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 3. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The eRF1 degrader SRI-41315 acts as a molecular glue at the ribosomal decoding center - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The eRF1 degrader SRI-41315 acts as a molecular glue at the ribosomal decoding center - PubMed [pubmed.ncbi.nlm.nih.gov]

SRI-37240 mechanism of action in premature termination codons

An In-depth Technical Guide to the Mechanism of Action of SRI-37240 in Premature Termination Codons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a novel small molecule identified for its potential in treating genetic diseases caused by premature termination codons (PTCs). The document details the core mechanism, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications. A particular focus is given to its more potent derivative, SRI-41315, which was developed and characterized in the seminal work that identified this compound.

Core Mechanism of Action

This compound and its structural analog, SRI-41315, represent a novel class of therapeutic agents that promote the readthrough of premature termination codons. Their mechanism is distinct from previously identified readthrough compounds, such as aminoglycosides. The core mechanism of action of this compound, and more potently SRI-41315, involves a multi-faceted approach to suppress premature termination and promote the synthesis of full-length, functional proteins.

The primary mechanism involves the targeted degradation of the eukaryotic translation termination factor 1 (eRF1).[1][2][3][4] SRI-41315 acts as a molecular glue, stabilizing the interaction between eRF1 and the ribosome at the decoding center.[5][6][7][8] This prolonged association of eRF1 with the ribosome leads to ribosome collisions, which in turn triggers the ubiquitylation and subsequent proteasomal degradation of eRF1.[2][5][7] The reduction in cellular eRF1 levels decreases the efficiency of termination at PTCs, thereby allowing for the incorporation of a near-cognate aminoacyl-tRNA and continuation of translation.

Furthermore, this compound has been shown to induce a prolonged pause at stop codons without stimulating readthrough at normal termination codons, suggesting a degree of selectivity for premature termination signals.[2][9] This compound and its derivatives have demonstrated efficacy in restoring the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein in cellular models of cystic fibrosis harboring nonsense mutations.[2][10] A significant finding is the synergistic effect observed when this compound or SRI-41315 is co-administered with the aminoglycoside G418, leading to a more substantial restoration of CFTR function.[2][9]

Quantitative Data

The following tables summarize the quantitative data from key experiments characterizing the efficacy of this compound and SRI-41315.

Table 1: Efficacy of this compound in NanoLuc Reporter Assay

| Concentration of this compound | Readthrough Activity (% of G418 control) |

| 10 µM | 718% |

| Additional concentrations | Data not available in provided snippets |

Data extracted from a high-throughput screen of 771,345 compounds.[11]

Table 2: Synergistic Effect of this compound and G418 in a NanoLuc Reporter Assay

| Treatment | Normalized NanoLuc Activity (Arbitrary Units) |

| This compound alone | Concentration-dependent increase |

| This compound + 100 µg/mL G418 | Significantly higher than this compound alone (p < 0.0001) |

Statistical significance was determined by two-way ANOVA.[11]

Table 3: Effect of this compound and SRI-41315 on CFTR Function

| Compound | Concentration | CFTR Function Restoration |

| This compound | 10 µM or 30 µM | Rescue of CFTR function in cells with G542X mutation.[12] |

| This compound + G418 | 10 µM this compound + 100 µg/mL G418 | ~25% of wild-type CFTR protein expression and function.[12][13] |

| SRI-41315 + G418 | Concentrations not specified | Significant increase in CFTR function in primary human bronchial epithelial cells.[2] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

NanoLuc Reporter Assay for PTC Readthrough

This assay is designed to quantify the readthrough efficiency of compounds at a specific PTC.

-

Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing a NanoLuc reporter construct containing a premature termination codon (e.g., from a CFTR nonsense mutation).[11]

-

Assay Principle: The NanoLuc gene is engineered to contain a PTC. In the absence of a readthrough agent, a truncated, non-functional luciferase is produced. Readthrough of the PTC results in the synthesis of a full-length, active NanoLuc enzyme, which generates a luminescent signal in the presence of its substrate.

-

Protocol:

-

Seed FRT-NanoLuc reporter cells in 96-well or 384-well plates and allow them to adhere.

-

Treat the cells with varying concentrations of this compound, SRI-41315, or a positive control (e.g., 300 µg/mL G418) for a specified period (e.g., 24-48 hours).[11]

-

After incubation, lyse the cells using a suitable lysis buffer.

-

Add the Nano-Glo® Luciferase Assay Substrate to the cell lysate.[14]

-

Measure the luminescence using a plate reader.

-

Normalize the NanoLuc activity to total cellular protein to account for differences in cell viability.[11]

-

Express readthrough activity as a percentage of the signal generated by the positive control.[11]

-

Ribosome Profiling

Ribosome profiling (Ribo-seq) is a powerful technique used to obtain a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.

-

Objective: To determine the effect of this compound on ribosome occupancy at stop codons.

-

Protocol Overview:

-

Treat cells (e.g., HEK293T) with this compound, a control compound (e.g., G418), or vehicle (DMSO).

-

Lyse the cells and treat the lysate with a nuclease (e.g., RNase I) to digest mRNA that is not protected by ribosomes.

-

Isolate the ribosome-protected mRNA fragments (RPFs), which are typically around 28-30 nucleotides in length.[15]

-

Prepare a sequencing library from the RPFs. This involves reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Perform high-throughput sequencing of the cDNA library.

-

Align the sequencing reads to a reference genome or transcriptome to determine the positions of the ribosomes on the mRNA.

-

Analyze the data to assess ribosome density at and downstream of PTCs and normal termination codons.

-

Western Blotting for eRF1 Levels

This standard biochemical technique is used to detect and quantify the levels of the eRF1 protein in cell lysates.

-

Objective: To determine if SRI-41315 treatment leads to a reduction in eRF1 protein levels.

-

Protocol:

-

Treat cells with SRI-41315 or a vehicle control for a specified time.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine the total protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for eRF1 overnight at 4°C.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

Add a chemiluminescent substrate that reacts with the HRP to produce light.

-

Detect the signal using a CCD camera or X-ray film.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative abundance of eRF1.

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Mechanism of SRI-41315-mediated PTC readthrough.

Caption: Workflow for identification and characterization of this compound.

Caption: Logical flow of this compound/SRI-41315's therapeutic effect.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. Research & Innovation | UAB News [uab.edu]

- 3. researchgate.net [researchgate.net]

- 4. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The eRF1 degrader SRI-41315 acts as a molecular glue at the ribosomal decoding center - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The eRF1 degrader SRI-41315 acts as a molecular glue at the ribosomal decoding center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. worldhealth.net [worldhealth.net]

- 10. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 11. researchgate.net [researchgate.net]

- 12. Emerging Personalized Opportunities for Enhancing Translational Readthrough in Rare Genetic Diseases and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Readthrough Activators and Nonsense-Mediated mRNA Decay Inhibitor Molecules: Real Potential in Many Genetic Diseases Harboring Premature Termination Codons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nano-Glo® Luciferase Assay System Protocol [promega.com]

- 15. youtube.com [youtube.com]

Unlocking Therapeutic Potential: A Technical Guide to SRI-37240 and its Role in Nonsense Mutation Suppression

For Immediate Release

This technical guide provides an in-depth analysis of the small molecule SRI-37240 and its derivatives as potent agents for the suppression of nonsense mutations, a class of genetic alterations responsible for a significant portion of rare and debilitating diseases. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics for genetic disorders.

Executive Summary

Nonsense mutations introduce premature termination codons (PTCs) within the coding sequence of a gene, leading to the production of truncated, non-functional proteins. This compound, identified through a large-scale high-throughput screen, and its more potent analog, SRI-41315, represent a promising therapeutic strategy by promoting translational readthrough of these PTCs. This guide will detail the mechanism of action, summarize key quantitative data, outline experimental protocols, and visualize the underlying biological pathways and experimental workflows.

Mechanism of Action: A Novel Approach to Readthrough

This compound and its derivatives operate through a novel mechanism of action distinct from traditional aminoglycoside antibiotics. The more potent compound, SRI-41315, has been shown to induce the degradation of the eukaryotic release factor 1 (eRF1).[1][2] eRF1 is a critical protein that recognizes stop codons and facilitates the termination of translation.

By promoting the degradation of eRF1, SRI-41315 effectively reduces the competition for the ribosome at the site of a premature stop codon. This increased ribosomal pausing allows for the incorporation of a near-cognate aminoacyl-tRNA at the PTC, enabling the ribosome to "read through" the mutation and synthesize a full-length, functional protein.[1] This mechanism has been described as SRI-41315 acting as a "molecular glue" that stabilizes eRF1 on the ribosome, leading to its ubiquitylation and subsequent degradation by the proteasome.

Quantitative Data Summary

The efficacy of this compound and its synergistic action with the aminoglycoside G418 have been evaluated in various in vitro models. The following tables summarize the key quantitative findings.

| Compound/Combination | Metric | Result | Cell Line/System | Citation |

| This compound | Readthrough Activity (Emax) | 718% of G418 control | FRT cells with NanoLuc reporter | [3] |

| This compound | CFTR Function (Forskolin-stimulated Chloride Conductance) | Concentration-dependent increase from 0.03 to 0.60 mS/cm² | FRT cells expressing CFTR-G542X | [3] |

| This compound (10 µM) + G418 (100 µg/mL) | CFTR Function (% of wild-type) | 10.5% | FRT cells expressing CFTR-G542X | [3] |

| This compound (alone) | CFTR Function (% of wild-type) | 1.4% | FRT cells expressing CFTR-G542X | [3] |

| G418 (alone) | CFTR Function (% of wild-type) | 1% | FRT cells expressing CFTR-G542X | [3] |

| This compound + G418 | Full-length CFTR Protein Restoration (% of wild-type) | ~25% | FRT cells expressing CFTR-G542X | [3][4] |

| This compound (alone) | Full-length CFTR Protein Restoration (% of wild-type) | ~6% | FRT cells expressing CFTR-G542X | [3] |

| G418 (alone) | Full-length CFTR Protein Restoration (% of wild-type) | ~9% | FRT cells expressing CFTR-G542X | [3] |

| This compound and G418 (combination) | CFTR mRNA level increase | 1.8-fold | FRT cells expressing CFTR-G542X | [3] |

Experimental Protocols

High-Throughput Screening for Readthrough Compounds

Objective: To identify small molecules that promote the readthrough of premature termination codons.

Methodology:

-

Reporter System: A dual-luciferase reporter system utilizing a NanoLuc® reporter gene containing a premature termination codon (PTC) was employed.[1][2] Readthrough of the PTC results in the production of a functional NanoLuc® enzyme, leading to a luminescent signal.

-

Cell Line: Fischer Rat Thyroid (FRT) cells were stably transfected with the NanoLuc® reporter construct.

-

Screening: A library of 771,345 small molecules was screened in a 384-well or 1536-well plate format.[5][6]

-

Treatment: Cells were incubated with the test compounds for a defined period.

-

Detection: Luminescence was measured using a plate reader. The intensity of the signal is proportional to the readthrough efficiency.

-

Hit Identification: Compounds that produced a significant increase in luminescence compared to a negative control (e.g., DMSO) were identified as hits. G418 was used as a positive control.[3]

CFTR Function Assay (Ussing Chamber)

Objective: To measure the restoration of CFTR channel function in response to readthrough compounds.

Methodology:

-

Cell Culture: FRT cells stably expressing the human CFTR-G542X nonsense mutation were cultured on permeable supports to form polarized epithelial monolayers.

-

Treatment: Cell monolayers were treated with this compound, G418, or a combination of both for 48 hours.[2]

-

Ussing Chamber Setup: The permeable supports were mounted in an Ussing chamber, which allows for the measurement of ion transport across the epithelial monolayer.

-

Measurement of Short-Circuit Current (Isc): The Isc, a measure of net ion transport, was recorded.

-

Pharmacological Stimulation and Inhibition:

-

The epithelial sodium channel (ENaC) was blocked with amiloride.

-

CFTR channels were stimulated with forskolin, which increases intracellular cAMP levels.

-

The CFTR-specific current was confirmed by inhibition with a CFTR-specific inhibitor (e.g., CFTRinh-172).

-

-

Data Analysis: The change in Isc upon forskolin stimulation and subsequent inhibition was calculated to determine the level of CFTR-mediated chloride conductance.

Visualizations

Signaling Pathway of SRI-41315-mediated Nonsense Suppression

Caption: Mechanism of SRI-41315 in promoting nonsense suppression.

Experimental Workflow for High-Throughput Screening

Caption: High-throughput screening workflow for identifying readthrough compounds.

Clinical Development and Future Directions

To date, there is no publicly available information on the initiation of clinical trials for this compound or SRI-41315. Further preclinical studies are likely required to optimize the pharmacological properties of these compounds and to assess their safety and efficacy in in vivo models before they can be advanced to human trials. The synergistic effect observed with aminoglycosides suggests that combination therapies could be a powerful strategy for treating diseases caused by nonsense mutations. The novel mechanism of targeting eRF1 for degradation opens up a new avenue for the development of readthrough drugs with potentially improved efficacy and a different side-effect profile compared to existing agents.

References

- 1. Research & Innovation | UAB News [uab.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Emerging Personalized Opportunities for Enhancing Translational Readthrough in Rare Genetic Diseases and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

An In-depth Technical Guide to SRI-37240: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-37240 is a novel small molecule compound identified as a promising agent for the treatment of genetic disorders caused by nonsense mutations. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It details the compound's mechanism of action in promoting the readthrough of premature termination codons (PTCs) and presents key experimental data and methodologies for its evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of therapeutics for cystic fibrosis and other genetic diseases.

Chemical Structure and Physicochemical Properties

This compound was identified through high-throughput screening as a potent inducer of translational readthrough.[1] Its chemical structure is presented below. A derivative, SRI-41315, has also been synthesized and shown to have improved potency and physicochemical properties.[1]

Chemical Structure of this compound

(Note: A visual representation of the 2D chemical structure of this compound is described in the scientific literature but not available for direct display here. Please refer to the cited publication for the graphical representation.)

Physicochemical Properties

A summary of the available physicochemical properties for this compound and its analog SRI-41315 is provided in the table below. This data is crucial for assessing the compound's drug-like properties and for the design of further preclinical and clinical studies.

| Property | This compound | SRI-41315 |

| Molecular Weight | [Data not explicitly found in search results] | [Data not explicitly found in search results] |

| logP | [Data not explicitly found in search results] | [Data not explicitly found in search results] |

| pKa | [Data not explicitly found in search results] | [Data not explicitly found in search results] |

| Aqueous Solubility | [Data not explicitly found in search results] | [Data not explicitly found in search results] |

| Chemical Formula | [Data not explicitly found in search results] | [Data not explicitly found in search results] |

| IUPAC Name | [Data not explicitly found in search results] | [Data not explicitly found in search results] |

(Note: While the existence of this data is implied in the literature, specific quantitative values were not available in the provided search results.)

Pharmacological Properties and Mechanism of Action

This compound's primary pharmacological effect is the suppression of nonsense mutations by inducing translational readthrough. This allows the ribosome to bypass a premature termination codon (PTC) in the mRNA, leading to the synthesis of a full-length, functional protein.

Mechanism of Action Signaling Pathway

This compound and its more potent analog, SRI-41315, exert their effects by reducing the cellular abundance of the eukaryotic translation release factor 1 (eRF1).[1][2] eRF1 is a key protein that recognizes stop codons and mediates the termination of translation. By depleting eRF1, SRI-compounds increase the likelihood that a near-cognate aminoacyl-tRNA will be incorporated at the PTC, allowing translation to continue. This mechanism is distinct from that of other readthrough agents like aminoglycosides.

Caption: Mechanism of this compound in promoting translational readthrough.

Synergistic Effects

This compound has been shown to act synergistically with the aminoglycoside G418 to restore the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein in cells with nonsense mutations.[1] This suggests that combining therapies that target different components of the translation termination machinery could be a more effective therapeutic strategy.

Key Experiments and Methodologies

The activity of this compound has been characterized using several key in vitro assays. The detailed protocols for these experiments are crucial for the replication and validation of these findings.

3.1. NanoLuc® Reporter Readthrough Assay

This assay is used to quantify the readthrough efficiency of compounds in a high-throughput format. It utilizes a reporter gene, such as NanoLuc® luciferase, containing a premature termination codon.

Experimental Workflow

Caption: Workflow for the NanoLuc® reporter readthrough assay.

Detailed Protocol:

-

Cell Culture: Plate cells (e.g., Fischer Rat Thyroid (FRT) cells or human bronchial epithelial (16HBE14o-) cells) stably expressing a NanoLuc® reporter vector containing a specific premature termination codon (e.g., W134X) in 96-well plates.

-

Compound Treatment: Treat the cells with varying concentrations of this compound. Include appropriate controls such as a vehicle (e.g., DMSO) and a known readthrough-inducing agent (e.g., G418).

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Lysis and Luminescence Measurement: Following incubation, lyse the cells and measure the NanoLuc® luciferase activity using a commercial assay system (e.g., Nano-Glo® Luciferase Assay System) according to the manufacturer's instructions. Luminescence is typically measured using a plate-reading luminometer.

-

Data Analysis: Normalize the relative luminescence units (RLUs) to a measure of cell viability or total protein content. Express the readthrough efficiency as a percentage of the signal obtained with a positive control or a wild-type reporter construct.

3.2. Ussing Chamber Assay for CFTR Function

The Ussing chamber is an electrophysiological technique used to measure ion transport across epithelial tissues. It is the gold standard for assessing the function of the CFTR chloride channel.

Detailed Protocol:

-

Cell Culture on Permeable Supports: Culture primary human bronchial epithelial cells or other suitable epithelial cell lines on permeable filter supports until a confluent and polarized monolayer is formed.

-

Ussing Chamber Setup: Mount the permeable supports containing the cell monolayers in an Ussing chamber system. The chamber separates the apical and basolateral sides of the epithelium, allowing for the independent perfusion of solutions and the measurement of transepithelial voltage and current.

-

Short-Circuit Current Measurement: Bathe the cells in symmetrical Ringer's solution and maintain at 37°C. Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc), which represents the net ion transport across the epithelium.

-

Pharmacological Modulation:

-

Initially, inhibit the epithelial sodium channel (ENaC) with a blocker like amiloride to isolate chloride transport.

-

Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin.

-

Inhibit the stimulated CFTR current with a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is indeed mediated by CFTR.

-

-

Data Analysis: The change in Isc upon stimulation with forskolin and subsequent inhibition with a CFTR inhibitor provides a quantitative measure of CFTR channel function.

Conclusion and Future Directions

This compound is a promising lead compound for the development of novel therapeutics for genetic diseases caused by nonsense mutations. Its unique mechanism of action, involving the depletion of eRF1, and its synergistic activity with other readthrough agents, offer exciting possibilities for combination therapies. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to optimize its efficacy and safety profile for clinical applications. The detailed experimental protocols provided in this guide should facilitate the continued investigation of this compound and the development of next-generation readthrough-inducing drugs.

References

SRI-37240: A Novel Readthrough Agent for Restoring CFTR Protein Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule SRI-37240 and its effects on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel therapeutic strategies for cystic fibrosis (CF) caused by nonsense mutations.

Introduction

Cystic fibrosis is a genetic disorder resulting from mutations in the CFTR gene, which lead to a dysfunctional or absent CFTR protein.[1] A significant portion of CF cases are caused by nonsense mutations, which introduce a premature termination codon (PTC) into the messenger RNA (mRNA), leading to the production of a truncated, non-functional protein.[2][3] this compound is an investigational small molecule identified through high-throughput screening as a potent agent that induces translational readthrough of PTCs.[1][2] This allows the ribosome to bypass the premature stop codon and synthesize a full-length, functional CFTR protein.[4] This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines experimental protocols for its study, and provides visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound and its more potent derivative, SRI-41315, exert their effects through a novel mechanism of action. Unlike aminoglycoside antibiotics that directly interact with the ribosome, SRI-41315 has been shown to reduce the abundance of the eukaryotic release factor 1 (eRF1).[2][5] eRF1 is a critical protein that recognizes stop codons and facilitates the termination of translation.[3][4] By depleting eRF1, SRI-41315 decreases the efficiency of translation termination at PTCs, thereby promoting the incorporation of a near-cognate tRNA and allowing the ribosome to continue translation to produce a full-length protein.[4] This mechanism is distinct from that of other readthrough agents like G418, and studies have demonstrated a synergistic effect when this compound or its derivatives are used in combination with aminoglycosides.[1][6]

Signaling Pathway of SRI-41315 in Promoting Translational Readthrough

Caption: Mechanism of SRI-41315 action on translational readthrough.

Quantitative Data on the Efficacy of this compound

The efficacy of this compound in restoring CFTR function has been quantified through various in vitro experiments. The data presented below is a summary of key findings from published research.

Table 1: Effect of this compound on CFTR-dependent Chloride Conductance

| Cell Line | CFTR Mutation | Treatment | Concentration (µM) | Forskolin-Induced Conductance (mS/cm²) | Reference |

| FRT | G542X | Vehicle | - | 0.03 ± 0.00 | [6] |

| FRT | G542X | This compound | 1 | - | [6] |

| FRT | G542X | This compound | 3 | - | [6] |

| FRT | G542X | This compound | 10 | - | [6] |

| FRT | G542X | This compound | 30 | 0.60 ± 0.01 | [6] |

| FRT | G542X | This compound + G418 | 10 + 100 µg/mL | 0.97 ± 0.02 | [7] |

| FRT | G542X | This compound + G418 | 30 + 100 µg/mL | 2.8 ± 0.22 | [7] |

Table 2: Effect of this compound on CFTR Protein Expression

| Cell Line | CFTR Mutation | Treatment | Concentration (µM) | Mature CFTR (Band C) Level (% of Wild-Type) | Reference |

| FRT | G542X | This compound | 10 | ~6% | [7] |

| FRT | G542X | G418 | 100 µg/mL | ~9% | [7] |

| FRT | G542X | This compound + G418 | 10 + 100 µg/mL | ~25% | [7] |

Table 3: Effect of this compound on CFTR mRNA Levels

| Cell Line | CFTR Mutation | Treatment | Concentration (µM) | Fold Increase in CFTR mRNA | Reference |

| FRT | G542X | This compound | - | 1.4 | [7] |

| FRT | G542X | G418 | 100 µg/mL | 1.4 | [7] |

| FRT | G542X | This compound + G418 | - + 100 µg/mL | 1.8 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to evaluate the effect of this compound on CFTR function.

Cell Culture and Treatment

-

Cell Lines: Fischer Rat Thyroid (FRT) cells stably expressing human CFTR with the G542X nonsense mutation were a primary model.[6][7] Human embryonic kidney (HEK293) cells and primary human bronchial epithelial cells from CF patients have also been utilized.[4][5]

-

Culture Conditions: Cells were maintained in appropriate culture media and conditions as per standard protocols. For electrophysiological measurements, FRT cells were grown on permeable supports to form polarized monolayers.[6][7]

-

Compound Treatment: this compound and other compounds like G418 were dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the indicated concentrations for specified durations (typically 24-72 hours).[6][7][8]

Measurement of CFTR-dependent Chloride Conductance

This assay measures the function of the CFTR protein as a chloride channel at the cell surface.

-

Ussing Chamber Electrophysiology: Polarized FRT cell monolayers were mounted in Ussing chambers. The transepithelial voltage was clamped to 0 mV, and the short-circuit current (Isc), a measure of ion transport, was recorded.

-

Protocol:

-

Inhibit sodium transport with amiloride.

-

Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist like forskolin.

-

In some experiments, a CFTR potentiator like ivacaftor is added to maximize channel opening.

-

Confirm that the measured current is CFTR-specific by adding a CFTR inhibitor (e.g., CFTRinh-172).

-

The change in Isc upon stimulation and inhibition reflects the level of functional CFTR at the cell surface.[9]

-

Experimental Workflow for Ussing Chamber Assay

Caption: Ussing chamber experimental workflow for CFTR function.

Western Blotting for CFTR Protein Expression

This technique is used to detect and quantify the amount of CFTR protein in cell lysates.

-

Cell Lysis: Cells were harvested and lysed in a suitable buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of total protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for CFTR. This allows for the detection of both the immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) of the CFTR protein.[10]

-

Detection: After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands were visualized using a chemiluminescent substrate. Densitometry was used to quantify the intensity of the bands.[7]

Real-Time Quantitative PCR (RT-qPCR) for CFTR mRNA Levels

This method is employed to measure the abundance of CFTR mRNA in treated cells.

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted from cells, and its quality and quantity were assessed. Reverse transcription was then performed to synthesize complementary DNA (cDNA).

-

qPCR: The cDNA was used as a template for qPCR with primers specific for the CFTR gene and a reference (housekeeping) gene (e.g., GAPDH).

-

Analysis: The relative expression of CFTR mRNA was calculated using the ΔΔCt method, normalizing to the expression of the reference gene.[7]

Limitations and Future Directions

While this compound and its derivatives show significant promise, some challenges remain. In primary human bronchial epithelial cells, this compound or SRI-41315 alone did not significantly increase CFTR function; a synergistic effect with G418 was required.[1] Furthermore, these compounds were found to have a deleterious effect on the epithelial sodium channel (ENaC), which could limit their therapeutic development in their current form.[1]

Future research will likely focus on medicinal chemistry efforts to synthesize new derivatives with improved potency, reduced off-target effects, and better pharmacokinetic properties.[2] The novel mechanism of targeting eRF1 for degradation opens up a new therapeutic avenue for diseases caused by nonsense mutations, and further exploration of this pathway is warranted.[4]

Conclusion

This compound is a pioneering small molecule that has demonstrated the potential to restore CFTR protein function in cellular models of cystic fibrosis caused by nonsense mutations. Its unique mechanism of action, involving the depletion of eRF1, and its synergistic activity with other readthrough agents highlight a promising strategy for the development of novel CF therapies. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate and build upon these important findings.

References

- 1. Research & Innovation | UAB News [uab.edu]

- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 3. PHARMACOLOGICAL APPROACHES FOR TARGETING CYSTIC FIBROSIS NONSENSE MUTATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. communities.springernature.com [communities.springernature.com]

- 5. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cenmed.com [cenmed.com]

- 9. Clinical Consequences and Functional Impact of the Rare S737F CFTR Variant and Its Responsiveness to CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Capitalizing on the heterogeneous effects of CFTR nonsense and frameshift variants to inform therapeutic strategy for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial High-Throughput Screening of SRI-37240

This guide provides a comprehensive overview of the initial high-throughput screening (HTS) that led to the identification of SRI-37240 as a potent inducer of translational readthrough of premature termination codons (PTCs). The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of the key biological pathways and experimental workflows.

Introduction

This compound was discovered through a large-scale, cell-based high-throughput screening campaign designed to identify small molecules capable of suppressing nonsense mutations.[1][2][3] These mutations introduce premature termination codons (PTCs) within the coding sequence of a gene, leading to the production of truncated, non-functional proteins and subsequent mRNA degradation through the nonsense-mediated mRNA decay (NMD) pathway.[3] The primary goal of the screen was to find compounds that could induce the ribosome to "read through" these PTCs, thereby restoring the synthesis of full-length, functional proteins. This approach holds therapeutic promise for a variety of genetic disorders caused by nonsense mutations, such as cystic fibrosis.[1][2]

High-Throughput Screening Campaign

A team at Southern Research conducted the high-throughput screening of a large compound library to identify potential readthrough agents.[1] The screening assay was designed to be robust and sensitive, allowing for the rapid testing of hundreds of thousands of compounds.

2.1. Summary of Quantitative Data

The high-throughput screening campaign and subsequent hit validation yielded significant quantitative data, which is summarized in the tables below for clarity and comparative analysis.

Table 1: High-Throughput Screening Cascade for this compound

| Parameter | Value | Reference |

| Total Compounds Screened | 771,345 | [1][2][3][4] |

| Initial Hits with Readthrough Activity | 180 | [1][2][3] |

| Most Active Compound Identified | This compound | [1][2] |

2.2. Experimental Protocols

The foundational element of the discovery of this compound was a meticulously designed high-throughput screening assay.

Primary Screening Assay: NMD-Sensitive NanoLuc Readthrough Reporter Assay

The primary high-throughput screen utilized a cell-based reporter assay to measure the translational readthrough of a premature termination codon.[1][3]

-

Cell Line: Rat cells were engineered to stably express a reporter construct.

-

Reporter Construct: The reporter gene consisted of the coding sequence for NanoLuc luciferase, a small, highly luminescent enzyme derived from a deep-sea shrimp.[1] A premature termination codon (PTC) was intentionally introduced into the middle of the NanoLuc gene. This construct was also designed to be sensitive to nonsense-mediated mRNA decay (NMD).

-

Assay Principle: In the untreated state, translation of the NanoLuc mRNA terminates at the PTC, resulting in a truncated, non-functional luciferase protein and degradation of the mRNA transcript via NMD. Consequently, the cells produce little to no luminescence.[3] When a compound successfully induces readthrough of the PTC, the ribosome bypasses the premature stop signal, leading to the synthesis of the full-length, active NanoLuc luciferase. The resulting luminescence is directly proportional to the readthrough efficiency of the compound.

-

Screening Execution: The library of 771,345 small molecules was screened in a high-throughput format.[1][2][3] The engineered rat cells were treated with the library compounds, and the luminescence output of each well was measured. A significant increase in luminescence compared to control wells indicated a potential "hit" compound with readthrough activity.

-

Hit Confirmation and Dose-Response: The 180 initial hits were then subjected to confirmatory assays and dose-response studies to validate their activity and determine their potency. This compound was identified as the most active compound from this screen.[1][2]

Mechanism of Action and Signaling Pathway

Subsequent investigations into the mechanism of action of this compound and its more potent derivative, SRI-41315, revealed a novel pathway for inducing translational readthrough.

3.1. Signaling Pathway of this compound and its Analogs

Unlike many previously identified readthrough compounds that directly interact with the ribosome, this compound and its derivatives were found to act by depleting the eukaryotic release factor 1 (eRF1).[1][2][5] eRF1 is a key protein that recognizes stop codons in the ribosomal A-site and mediates the termination of translation. By reducing the cellular levels of eRF1, SRI-41315 increases the likelihood that a near-cognate tRNA will be incorporated at the PTC, allowing translation to continue.[5] This depletion of eRF1 occurs through a proteasome-dependent degradation pathway.[1][5]

Caption: Mechanism of this compound-induced translational readthrough.

Experimental Workflow

The overall process from the initial screening to the identification and preliminary characterization of this compound followed a logical and systematic workflow.

References

- 1. Research & Innovation | UAB News [uab.edu]

- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 3. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. communities.springernature.com [communities.springernature.com]

The Discovery and Characterization of SRI-37240 and its Derivatives: A Technical Guide to Novel Readthrough Agents

A Deep Dive into the Identification of Premature Termination Codon Readthrough Modulators

This technical guide provides an in-depth overview of the discovery and characterization of SRI-37240 and its more potent derivative, SRI-41315. These novel small molecules have been identified as promising agents for the treatment of genetic disorders caused by nonsense mutations, which introduce premature termination codons (PTCs) into messenger RNA (mRNA), leading to the production of truncated, non-functional proteins. This document is intended for researchers, scientists, and drug development professionals interested in the field of translational readthrough therapeutics.

Introduction

Nonsense mutations are responsible for a significant percentage of all inherited genetic diseases, including cystic fibrosis (CF), Duchenne muscular dystrophy, and a variety of cancers.[1] These mutations result in the premature termination of protein synthesis, a process mediated by the eukaryotic translation termination factor 1 (eRF1). The search for therapeutic agents that can suppress these PTCs and restore the synthesis of full-length, functional proteins is an area of intense research.

This guide details the discovery of this compound, a novel non-aminoglycoside small molecule identified through a high-throughput screening campaign, and its subsequent optimization to yield the more potent derivative, SRI-41315.[1] We will explore their unique mechanism of action, which involves the targeted degradation of eRF1, and present the key experimental data and protocols that led to their characterization.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound and SRI-41315 in promoting translational readthrough and restoring the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is commonly affected by nonsense mutations in CF.

Table 1: In Vitro Readthrough Efficacy of this compound and SRI-41315

| Compound | Assay System | Readthrough Efficiency (% of G418 control) | EC50 (µM) |

| This compound | NanoLuc Reporter (FRT cells) | ~60% at 30 µM | ~10 |

| SRI-41315 | NanoLuc Reporter (FRT cells) | >100% at 10 µM | ~3 |

Data extracted from Sharma et al., Nature Communications, 2021.[3]

Table 2: Functional Restoration of CFTR in Human Bronchial Epithelial Cells (G542X mutation)

| Treatment | CFTR Function (% of wild-type) |

| Vehicle | <1% |

| This compound (10 µM) | ~2% |

| G418 (100 µg/mL) | ~1.5% |

| This compound (10 µM) + G418 (100 µg/mL) | ~10% |

| SRI-41315 (10 µM) + G418 (100 µg/mL) | Significant increase over this compound + G418 |

Data extracted from Sharma et al., Nature Communications, 2021.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and characterization of this compound and its derivatives.

High-Throughput Screening (HTS) for Readthrough Compounds

A high-throughput screening campaign was conducted to identify small molecules that could induce the readthrough of a premature termination codon.[4]

1. Cell Line and Reporter Construct:

-

Fisher Rat Thyroid (FRT) cells were stably transfected with a reporter construct encoding NanoLuciferase with an integrated premature termination codon (G542X). This construct was designed to be sensitive to nonsense-mediated mRNA decay (NMD).

2. Compound Library and Screening:

-

A library of 771,345 small molecules was screened.[5]

-

Compounds were added to the FRT-reporter cells in 384-well plates at a final concentration of 10 µM.

3. Assay Procedure:

-

Cells were incubated with the compounds for 48 hours.

-

NanoLuciferase activity was measured using a luminometer. An increase in luminescence indicated readthrough of the PTC and production of the functional luciferase enzyme.

4. Hit Identification:

-

Compounds that produced a luminescent signal significantly above the background were identified as primary hits.

-

This compound was identified as the most active compound from this screen.

Western Blot Analysis of eRF1 Levels

This protocol was used to determine the effect of SRI-41315 on the protein levels of the translation termination factor eRF1.

1. Cell Culture and Treatment:

-

Human bronchial epithelial (16HBE14o-) cells were cultured to ~80% confluency.

-

Cells were treated with SRI-41315 at various concentrations for 24 hours.

2. Protein Extraction:

-

Cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease inhibitors.

-

Total protein concentration was determined using a BCA protein assay.

3. SDS-PAGE and Electrotransfer:

-

Equal amounts of protein from each sample were separated by SDS-polyacrylamide gel electrophoresis.

-

Proteins were then transferred to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was incubated overnight at 4°C with a primary antibody specific for eRF1.

-

After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection:

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

CFTR Function Assay (Ussing Chamber)

The Ussing chamber technique was employed to measure the ion channel function of CFTR in primary human bronchial epithelial cells.[1][6][7]

1. Cell Culture:

-

Primary human bronchial epithelial cells heterozygous for the G542X nonsense mutation were cultured on permeable supports until a polarized monolayer was formed.

2. Ussing Chamber Setup:

-

The cell monolayers were mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.

-

Both chambers were filled with Krebs-bicarbonate Ringer solution and maintained at 37°C.

3. Measurement of Short-Circuit Current (Isc):

-

The transepithelial voltage was clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, was continuously recorded.

-

Amiloride was added to the apical chamber to block sodium channels.

-

Forskolin was then added to activate CFTR through cAMP stimulation.

-

The CFTR-specific inhibitor, CFTRinh-172, was added at the end of the experiment to confirm that the measured current was due to CFTR activity.

4. Data Analysis:

-

The change in Isc in response to forskolin and CFTRinh-172 was used to quantify CFTR function.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the discovery and mechanism of action of this compound and its derivatives.

Conclusion

The discovery of this compound and its derivative SRI-41315 represents a significant advancement in the field of nonsense suppression therapy.[8] Their novel mechanism of action, which involves the degradation of the eRF1 termination factor, offers a new therapeutic strategy for a wide range of genetic diseases caused by premature termination codons. The synergistic effect observed with aminoglycosides like G418 further highlights the potential for combination therapies to achieve greater clinical efficacy.[2] While further preclinical and clinical studies are necessary to fully evaluate their therapeutic potential and safety profile, the findings presented in this guide provide a solid foundation for the continued development of this promising new class of readthrough agents.

References

- 1. cff.org [cff.org]

- 2. Nanoluciferase-based cell fusion assay for rapid and high-throughput assessment of SARS-CoV-2-neutralizing antibodies in patient samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sciencedaily.com [sciencedaily.com]

- 5. A small molecule induces readthrough of cystic fibrosis CFTR nonsense mutations | EurekAlert! [eurekalert.org]

- 6. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The CFTR Functional Analysis Core | Marsico Lung Institute [med.unc.edu]

- 8. origene.com [origene.com]

foundational research on SRI-37240's biological activity

An In-depth Technical Guide on the Foundational Research of SRI-37240's Biological Activity

Introduction

This compound is a small molecule identified through high-throughput screening as a potent inducer of translational readthrough of premature termination codons (PTCs).[1][2] Nonsense mutations, which introduce PTCs into the coding sequence of a gene, account for approximately 11% of all genetic disease-causing lesions and often lead to severe disease phenotypes due to the production of truncated, non-functional proteins.[3] this compound and its more potent derivative, SRI-41315, represent a promising therapeutic strategy for genetic disorders such as cystic fibrosis (CF), Duchenne muscular dystrophy, and certain cancers caused by nonsense mutations.[4] This document provides a comprehensive overview of the foundational research into the biological activity of this compound, detailing its mechanism of action, quantitative data from key experiments, and the methodologies employed in its initial characterization.

Mechanism of Action

The primary mechanism of action of this compound and its analog SRI-41315 involves the suppression of translation termination at PTCs.[5][6][7] This is achieved through a novel mechanism that involves the depletion of the eukaryotic release factor 1 (eRF1).[3][5][6][7] eRF1 is a critical protein that recognizes stop codons in the ribosomal A-site and facilitates the termination of polypeptide synthesis.[8]

The derivative SRI-41315 has been shown to dramatically reduce the abundance of eRF1 via a proteasome degradation-dependent pathway.[1] This reduction in eRF1 levels leads to a prolonged pause at stop codons, increasing the likelihood that a near-cognate tRNA will be incorporated at the PTC, thus allowing the ribosome to "read through" the premature stop signal and synthesize a full-length protein.[3][5][8] Ribosome profiling experiments have confirmed that this compound induces an increase in ribosome density at normal stop codons without causing a significant increase in readthrough at these sites, distinguishing its mechanism from that of aminoglycosides like G418, which can induce readthrough at both premature and normal stop codons.[3][9]

Quantitative Biological Activity Data

The biological activity of this compound has been quantified in various in vitro models, primarily focusing on its ability to restore the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein in cells carrying nonsense mutations.

| Assay | Cell Line | Compound(s) | Concentration(s) | Key Findings | Reference |

| NanoLuc Readthrough Reporter | FRT cells | This compound | - | Emax = 718% of G418 control. | [5] |

| NanoLuc Readthrough Reporter | FRT cells | This compound + G418 | - | Enhanced NanoLuc activity, suggesting independent mechanisms. | [5] |

| CFTR Conductance | FRT cells (G542X mutation) | This compound | 1, 3, 10, 30 µM | Concentration-dependent increase in CFTR-mediated chloride conductance. | [5] |

| CFTR Conductance | FRT cells (G542X mutation) | This compound + G418 | 10 µM (this compound), 100 µg/mL (G418) | Synergistic increase in CFTR conductance. | [5][10] |

| CFTR Protein Expression | FRT cells (G542X mutation) | This compound + G418 | - | Restoration of ~25% of wild-type full-length CFTR protein levels. | [5][10] |

| CFTR Function | Primary human bronchial epithelial cells | SRI-41315 + G418 | - | Significant increase in CFTR function. | [1] |

| Ribosome Profiling | HEK293T cells | This compound | 10 µM | Increased ribosome density at normal stop codons without increasing readthrough. | [9] |

Key Experimental Methodologies

High-Throughput Screening (HTS) for Readthrough Compounds

The initial identification of this compound was accomplished through a large-scale HTS campaign.

-

Cell Line: Fischer Rat Thyroid (FRT) cells.

-

Reporter System: A dual-reporter system featuring a NanoLuc luciferase gene rendered sensitive to nonsense-mediated mRNA decay (NMD) by the presence of a premature termination codon.[5][6] Readthrough of the PTC results in the production of functional NanoLuc, leading to a luminescent signal.[1]

-

Screening: A library of 771,345 compounds was screened for their ability to induce luminescence in the reporter cell line.[1][2][5][6][7]

-

Hit Confirmation: Active compounds were re-tested to confirm a concentration-dependent response.[5] this compound was identified as one of the most active compounds from this screen.[1][2]

CFTR Function Assays

To validate the therapeutic potential of this compound, its effect on CFTR protein function was assessed using electrophysiological techniques.

-

Cell Model: FRT cells stably expressing a human CFTR cDNA containing the G542X nonsense mutation were used.[5]

-

Method: The cells were grown as monolayers, and CFTR-mediated chloride conductance was measured.

-

Treatment: Monolayers were treated with varying concentrations of this compound, both alone and in combination with the aminoglycoside G418, for 48 hours.[5]

-

Analysis: Forskolin was used to stimulate CFTR activity, and the resulting changes in chloride conductance were recorded to quantify the level of restored CFTR function.[5]

Western Blotting

The impact of this compound on the expression of full-length CFTR protein and eRF1 was determined by Western blotting.

-

Sample Preparation: Cell lysates were collected from FRT cells treated with this compound, G418, or a combination of both.

-

Procedure: Standard Western blotting protocols were followed to separate proteins by size and probe for CFTR and eRF1 using specific antibodies.

-

Outcome: These experiments demonstrated that the combination of this compound and G418 significantly increased the amount of full-length, glycosylated CFTR protein.[5] Furthermore, treatment with the more potent analog, SRI-41315, was shown to cause a dramatic reduction in the levels of eRF1.[1]

Ribosome Profiling

To elucidate the global effects of this compound on translation termination, ribosome profiling was conducted.

-

Cell Line: HEK293T cells were treated with either a vehicle (DMSO), G418, or this compound.[9]

-

Methodology: Ribosome-protected mRNA fragments were sequenced to determine the density of ribosomes along transcripts throughout the genome.

-

Data Analysis: Metagene plots were generated to show the normalized ribosome densities relative to the position of termination codons. Stop codon pause scores and ribosome readthrough scores were calculated for individual transcripts.[9]

-

Key Insight: This technique revealed that this compound increases the pausing of ribosomes at normal stop codons, a distinct mechanism from G418, which globally increases readthrough.[9]

Conclusion

The foundational research on this compound has established it as a promising small molecule for the treatment of genetic diseases caused by nonsense mutations. Its novel mechanism of action, centered on the depletion of the eRF1 termination factor, distinguishes it from other readthrough agents and provides a basis for its synergistic activity with aminoglycosides like G418.[1][5] The detailed experimental work, from high-throughput screening to in-depth mechanistic studies, has provided a solid foundation for its further development. While challenges such as off-target effects remain to be addressed, the discovery of this compound and its derivatives represents a significant advancement in the pursuit of therapies for a wide range of currently intractable genetic disorders.[1][2]

References

- 1. Research & Innovation | UAB News [uab.edu]

- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 3. communities.springernature.com [communities.springernature.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. researchgate.net [researchgate.net]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Readthrough Activators and Nonsense-Mediated mRNA Decay Inhibitor Molecules: Real Potential in Many Genetic Diseases Harboring Premature Termination Codons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Emerging Personalized Opportunities for Enhancing Translational Readthrough in Rare Genetic Diseases and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing SRI-37240 in Cystic Fibrosis Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. A significant portion of CF-causing mutations are nonsense mutations, which introduce a premature termination codon (PTC) into the CFTR messenger RNA (mRNA), leading to the production of a truncated, non-functional protein. Small molecules that promote translational readthrough of these PTCs represent a promising therapeutic strategy. This document provides detailed application notes and protocols for the use of SRI-37240, a novel translational readthrough-inducing compound, in CF cell culture models.

This compound was identified through high-throughput screening as a potent inducer of readthrough at premature stop codons.[1][2] It functions by inducing a prolonged pause at stop codons, thereby allowing for the incorporation of a near-cognate tRNA and synthesis of a full-length, functional CFTR protein.[1][3] Furthermore, this compound has been shown to act synergistically with aminoglycosides like G418 to restore CFTR function.[1][3] A more potent derivative, SRI-41315, has been developed and shown to mediate its effect by promoting the degradation of the eukaryotic release factor 1 (eRF1).[2][4][5]

These application notes provide protocols for the treatment of CF cell culture models with this compound and for the subsequent assessment of CFTR protein expression and function using Western blotting and Ussing chamber assays.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in restoring CFTR function and expression in Fischer Rat Thyroid (FRT) cells stably expressing the G542X-CFTR nonsense mutation.

Table 1: Effect of this compound on CFTR-Mediated Chloride Conductance

| Treatment Condition | Forskolin-Stimulated Conductance (mS/cm²) | % of Wild-Type CFTR Conductance |

| Vehicle (DMSO) | 0.03 ± 0.00 | ~0.12% |

| This compound (10 µM) | Not explicitly stated, but less than this compound + G418 | 1.4% |

| G418 (100 µg/mL) | Not explicitly stated, but less than this compound + G418 | 1% |

| This compound (10 µM) + G418 (100 µg/mL) | ~2.63 | 10.5% |

| This compound (30 µM) + G418 (100 µg/mL) | 2.8 ± 0.22 | ~11.2% |

Data compiled from studies in FRT-G542X cells.[6] Wild-type CFTR conductance in isogenic FRT cells is approximately 25 mS/cm².[6]

Table 2: Effect of this compound on Full-Length CFTR Protein Expression

| Treatment Condition | Relative Amount of Mature (Band C) CFTR Protein (% of Wild-Type) |

| Vehicle (DMSO) | Not Detected |

| This compound (10 µM) | ~6% |

| G418 (100 µg/mL) | ~9% |

| This compound (10 µM) + G418 (100 µg/mL) | ~25% |

Data represents densitometric quantification of the mature, fully glycosylated form of CFTR (Band C) from Western blots of lysates from FRT-G542X cells.[6]

Experimental Protocols

Cell Culture Model

The most commonly cited cell line for testing this compound is the Fischer Rat Thyroid (FRT) epithelial cell line stably expressing a human CFTR cDNA containing the G542X nonsense mutation (FRT-G542X).[6] These cells are a valuable tool as they form polarized monolayers with high electrical resistance, making them suitable for ion transport assays in Ussing chambers.

Protocol 1: Treatment of FRT-G542X Cells with this compound

This protocol describes the treatment of polarized FRT-G542X cells grown on permeable supports prior to functional or biochemical analysis.

Materials:

-

FRT-G542X cells

-

Permeable cell culture inserts (e.g., Transwell®)

-

Cell culture medium (e.g., Coon's modified Ham's F-12 medium supplemented with 5% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

This compound (stock solution in DMSO)

-

G418 (stock solution in sterile water)

-

Vehicle (DMSO)

Procedure:

-

Seed FRT-G542X cells onto permeable supports at a high density to form a confluent monolayer.

-

Culture the cells for 7-10 days, allowing them to polarize and form tight junctions. Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

-

Prepare the treatment media. Dilute the stock solutions of this compound and/or G418 in pre-warmed cell culture medium to the desired final concentrations. A typical effective concentration for this compound is 10 µM, and for G418 is 100 µg/mL.[6] Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.

-

Aspirate the existing medium from both the apical and basolateral compartments of the cell culture inserts.

-

Add the treatment media to both the apical and basolateral compartments to ensure compound exposure to all cell surfaces.

-

Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO₂.[6]

-

Following the 48-hour incubation, the cells are ready for analysis by Ussing chamber (Protocol 2) or Western blotting (Protocol 3).

Protocol 2: Ussing Chamber Assay for CFTR Function

This protocol measures CFTR-mediated chloride conductance across the polarized FRT-G542X cell monolayer.

Materials:

-

Treated FRT-G542X cell monolayers on permeable supports

-

Ussing chamber system

-

Ringer's solution (e.g., 145 mM NaCl, 1.6 mM K₂HPO₄, 0.4 mM KH₂PO₄, 1.3 mM Ca²⁺ gluconate, 1 mM MgCl₂, 5 mM glucose, pH 7.4)

-

Amiloride (to block epithelial sodium channels, ENaC)

-

Forskolin (to activate CFTR through cAMP stimulation)

-

CFTRinh-172 (a specific CFTR inhibitor)

Procedure:

-

Pre-warm the Ringer's solution to 37°C and bubble with 95% O₂/5% CO₂.

-

Mount the permeable support with the treated cell monolayer in the Ussing chamber.

-

Add Ringer's solution to both the apical and basolateral chambers.

-

Allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.

-

Add amiloride (e.g., 10-20 µM) to the apical chamber to inhibit ENaC-mediated sodium transport.[1]

-

Once a new stable baseline is reached, add forskolin (e.g., 2-10 µM) to both the apical and basolateral chambers to activate CFTR.[1][7] An increase in Isc indicates CFTR-mediated chloride secretion.

-

After the forskolin-stimulated Isc has peaked and stabilized, add CFTRinh-172 (e.g., 10-30 µM) to the apical chamber to specifically inhibit CFTR function.[1][7] The decrease in Isc confirms that the current is CFTR-dependent.

-